![molecular formula C19H21ClFN3O2S B2934683 1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034328-07-7](/img/structure/B2934683.png)
1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
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Description
The compound “1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a piperidine ring and a benzyl group . The exact molecular structure analysis would require more specific information or advanced computational chemistry tools.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the searched resources. Some properties such as boiling point, melting point, and density might be available in specialized chemical databases .Scientific Research Applications
Antimalarial Activity
This compound has been studied for its potential use in combating malaria, particularly strains that are resistant to current treatments. The structurally related 1,4-disubstituted piperidines have shown high selectivity and activity against resistant strains of Plasmodium falciparum, suggesting that modifications of the piperidine core can lead to promising antimalarial agents .
Antiparasitic Properties
The core structure of this compound, particularly the piperidine ring, is associated with antiparasitic properties. Research into similar compounds has indicated potential applications in the treatment of parasitic infections, with further exploration needed to confirm efficacy and safety .
Drug Development
The benzylpiperidine class of compounds, to which this molecule belongs, is a common feature in drug development due to its pharmacological properties. This specific compound could be a candidate for further drug development, with potential applications in various therapeutic areas .
Chemical Research
In chemical research, this compound can be used as a reference or a starting point for the synthesis of more complex molecules. Its structure can be modified to study the relationship between molecular configuration and biological activity .
Biological Assays
Due to its potential biological activity, this compound can be used in biological assays to screen for activity against various targets, such as enzymes or receptors involved in disease pathways .
Pharmacokinetics Studies
The compound’s unique structure makes it suitable for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for drug development .
Molecular Modeling
Researchers can use this compound in molecular modeling studies to predict the interaction with biological targets, which helps in the rational design of new drugs with improved efficacy and reduced side effects .
Educational Purposes
In academic settings, this compound can serve as an example in teaching advanced organic chemistry and pharmacology, illustrating the process of drug discovery and development .
properties
IUPAC Name |
3-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2S/c1-22-18-7-2-3-8-19(18)24(27(22,25)26)14-9-11-23(12-10-14)13-15-16(20)5-4-6-17(15)21/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFYUMLPZGRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-Chloro-6-fluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide |
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